molecular formula C10H10O3 B188931 4-(Allyloxy)benzoic acid CAS No. 27914-60-9

4-(Allyloxy)benzoic acid

Cat. No. B188931
Key on ui cas rn: 27914-60-9
M. Wt: 178.18 g/mol
InChI Key: DYDWKSVZHZNBLO-UHFFFAOYSA-N
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Patent
US04009208

Procedure details

A mixture containing 30 g. of ethyl 4-allyloxybenzoate and 180 ml. of 10% aqueous potassium hydroxide solution was stirred and heated on a steam bath for 21/2 hours. The resulting reaction mixture was diluted with one volume of water and filtered through a sintered glass funnel. The filtrate was stirred and acidified with excess concentrated hydrochloric acid. More water was added in order to facilitate stirring. The copious white solid precipitate was collected and dried in a vacuum oven at 60° C. to produce a quantitative yield of 4-allyloxybenzoic acid, m.p. 163°-164° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:15]=[CH:14][C:8]([C:9]([O:11]CC)=[O:10])=[CH:7][CH:6]=1)[CH:2]=[CH2:3].[OH-].[K+]>O>[CH2:1]([O:4][C:5]1[CH:15]=[CH:14][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The filtrate was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture containing 30 g
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 21/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered through a sintered glass funnel
ADDITION
Type
ADDITION
Details
More water was added in order
STIRRING
Type
STIRRING
Details
to facilitate stirring
CUSTOM
Type
CUSTOM
Details
The copious white solid precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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